Methyl 2-iodo-5-methylbenzoate Methyl 2-iodo-5-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 103440-52-4
VCID: VC20740726
InChI: InChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
SMILES: CC1=CC(=C(C=C1)I)C(=O)OC
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol

Methyl 2-iodo-5-methylbenzoate

CAS No.: 103440-52-4

Cat. No.: VC20740726

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-iodo-5-methylbenzoate - 103440-52-4

CAS No. 103440-52-4
Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
IUPAC Name methyl 2-iodo-5-methylbenzoate
Standard InChI InChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Standard InChI Key DHYMLHOXGMUIDZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)I)C(=O)OC
Canonical SMILES CC1=CC(=C(C=C1)I)C(=O)OC

Chemical Identity and Structure

Methyl 2-iodo-5-methylbenzoate is an iodinated benzoic acid ester with distinctive structural features. The compound consists of a benzene ring substituted with an iodine atom, methyl group, and a methyl ester functionality arranged in a specific orientation.

Basic Identifiers

The compound can be identified through various standardized chemical identifiers, providing unambiguous reference points for chemical databases and literature.

ParameterInformation
IUPAC NameMethyl 2-iodo-5-methylbenzoate
CAS Number103440-52-4
Molecular FormulaC₉H₉IO₂
Molecular Weight276.07 g/mol
MDL NumberMFCD12198129
InChI KeyDHYMLHOXGMUIDZ-UHFFFAOYSA-N
PubChem CID14263946

Table 1: Chemical identifiers for Methyl 2-iodo-5-methylbenzoate

Structural Representation

The molecular structure features a benzene ring with an iodine atom at position 2, a methyl group at position 5, and a methyl ester group connected to position 1. This structural arrangement contributes to its chemical reactivity and physical properties.

Structural NotationRepresentation
SMILESCC1=CC(=C(C=C1)I)C(=O)OC
InChIInChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3

Table 2: Structural notations for Methyl 2-iodo-5-methylbenzoate

Common Synonyms

The compound is known by several names in scientific literature and commercial contexts:

  • 2-Iodo-5-methylbenzoic acid methyl ester

  • Benzoic acid, 2-iodo-5-methyl-, methyl ester

  • Methyl 6-iodo-m-toluate

  • 6-Iodo-m-toluic acid methyl ester

  • Methyl 2-iodanyl-5-methyl-benzoate

  • 4-Iodo-3-methoxycarbonyltoluene

These synonyms reflect various naming conventions and historical developments in chemical nomenclature .

Physical and Chemical Properties

Methyl 2-iodo-5-methylbenzoate possesses distinctive physical and chemical properties that influence its handling, storage, and applications in synthetic chemistry.

Physical Properties

The compound exhibits specific physical characteristics that are important for its identification and handling in laboratory settings.

PropertyValue
Physical StateNot specified in sources (likely a solid or liquid)
Boiling Point105°C at 0.6 mmHg
Density1.674 g/mL at 25°C
Refractive Indexn20/D 1.596
Flash Point>110°C
Storage Temperature2-8°C (recommended)
SensitivityLight sensitive

Table 3: Physical properties of Methyl 2-iodo-5-methylbenzoate

Spectral Properties

Spectroscopic data provides valuable information for structural confirmation and purity assessment.

Spectral PropertyValue
λmax290 nm (in EtOH)

Table 4: Spectral properties of Methyl 2-iodo-5-methylbenzoate

Predicted Collision Cross Section Data

Advanced analytical techniques provide predicted collision cross section data, which is valuable for mass spectrometric identification and analysis.

Adductm/zPredicted CCS (Ų)
[M+H]⁺276.97200144.4
[M+Na]⁺298.95394149.8
[M+NH₄]⁺293.99854148.4
[M+K]⁺314.92788147.0
[M-H]⁻274.95744140.0
[M+Na-2H]⁻296.93939138.1
[M]⁺275.96417142.8
[M]⁻275.96527142.8

Table 5: Predicted collision cross section data for Methyl 2-iodo-5-methylbenzoate in mass spectrometry

Applications and Uses

Chemical Synthesis

As an iodo-substituted aromatic compound, Methyl 2-iodo-5-methylbenzoate likely serves as:

  • An intermediate in organic synthesis

  • A substrate for coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions)

  • A precursor for more complex molecular structures

Research and Development

The compound is classified under "Acids & Esters" and "Iodine Compounds" categories, suggesting its utility in research laboratories focused on:

  • Synthetic methodology development

  • Structure-activity relationship studies

  • Development of pharmaceutical intermediates

Safety ParameterClassification
WGK Germany3 (severe hazard to waters)
Hazard ClassIRRITANT
HS Code2916399090

Table 6: Safety classification of Methyl 2-iodo-5-methylbenzoate

SupplierPurityAvailable QuantitiesProduct Code
Thermo Scientific Chemicals95%1g, 5g15456727

Table 7: Commercial availability of Methyl 2-iodo-5-methylbenzoate

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